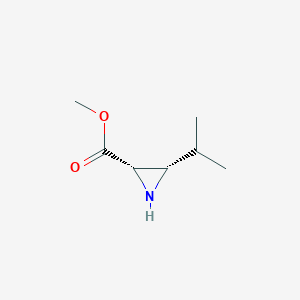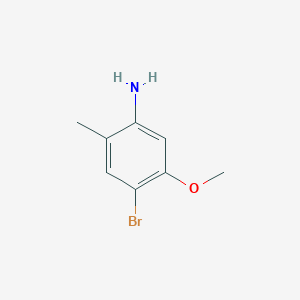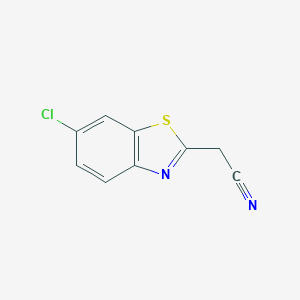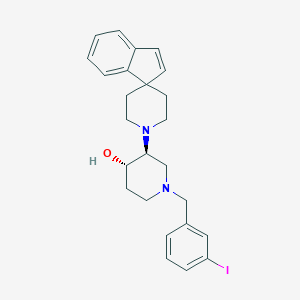
3-Ippps-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ippps-indene is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indene derivatives and is characterized by its unique chemical structure, which makes it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 3-Ippps-indene is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-Ippps-indene has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
生化学的および生理学的効果
Studies have shown that 3-Ippps-indene exhibits various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-Ippps-indene has been shown to improve cognitive function and protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using 3-Ippps-indene in lab experiments is its relatively simple synthesis method. The compound is also stable and has a long shelf life, making it easy to handle and store. However, one of the limitations of using 3-Ippps-indene is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-Ippps-indene. One area of research is the development of novel drugs based on the structure of 3-Ippps-indene. Another area of research is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ippps-indene and its potential side effects.
Conclusion
In conclusion, 3-Ippps-indene is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, as well as neuroprotective effects and the ability to improve cognitive function. While there are some limitations to using 3-Ippps-indene in lab experiments, its relatively simple synthesis method and stable nature make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3-Ippps-indene involves the condensation of 3-indenone and isopropylamine. The reaction is carried out in the presence of a catalyst such as sodium hydride or potassium carbonate. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
3-Ippps-indene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. In addition, 3-Ippps-indene has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
CAS番号 |
158628-37-6 |
|---|---|
製品名 |
3-Ippps-indene |
分子式 |
C25H29IN2O |
分子量 |
500.4 g/mol |
IUPAC名 |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |
InChIキー |
ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |
異性体SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
正規SMILES |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
同義語 |
(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



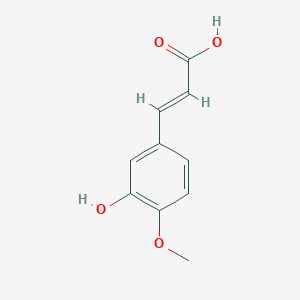
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
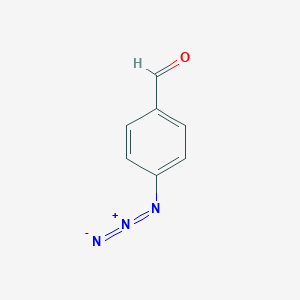
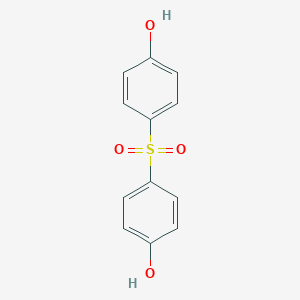
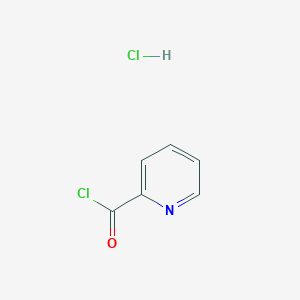
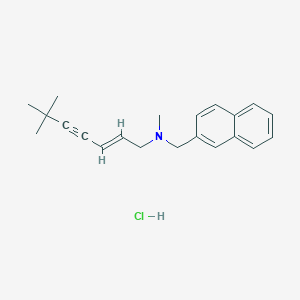
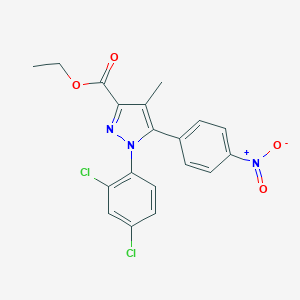
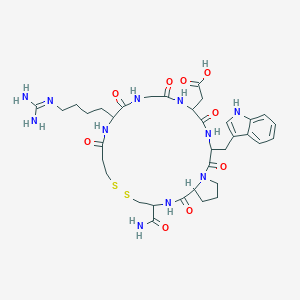
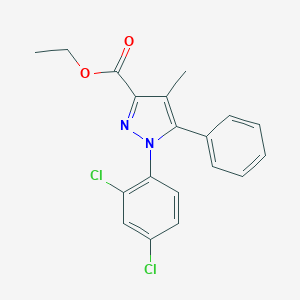
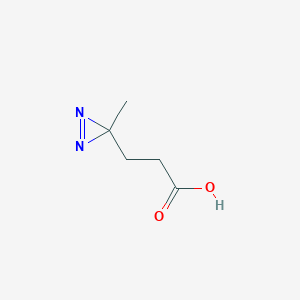
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
